![molecular formula C27H21N3O B14676792 2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine CAS No. 34964-28-8](/img/structure/B14676792.png)
2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine is a complex organic compound that features an imidazole ring, a phenoxyphenyl group, and a pyridine ring. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Métodos De Preparación
The synthesis of 2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxybenzaldehyde with 2-[(1H-imidazol-1-yl)methyl]pyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar solvent like dimethylformamide at elevated temperatures .
Análisis De Reacciones Químicas
2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole and pyridine derivatives .
Aplicaciones Científicas De Investigación
2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, affecting their activity. The phenoxyphenyl group can interact with hydrophobic regions of proteins, altering their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine can be compared with other imidazole-containing compounds such as:
4-(1H-Imidazol-1-yl)phenol: Known for its estrogenic activity.
2-(1H-Imidazol-2-yl)pyridine: Used in coordination chemistry and as a ligand in metal complexes.
The uniqueness of this compound lies in its combination of the imidazole, phenoxyphenyl, and pyridine moieties, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
34964-28-8 |
|---|---|
Fórmula molecular |
C27H21N3O |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-[imidazol-1-yl-(4-phenoxyphenyl)-phenylmethyl]pyridine |
InChI |
InChI=1S/C27H21N3O/c1-3-9-22(10-4-1)27(30-20-19-28-21-30,26-13-7-8-18-29-26)23-14-16-25(17-15-23)31-24-11-5-2-6-12-24/h1-21H |
Clave InChI |
SMODHBVRDUAQDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC3=CC=CC=C3)(C4=CC=CC=N4)N5C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



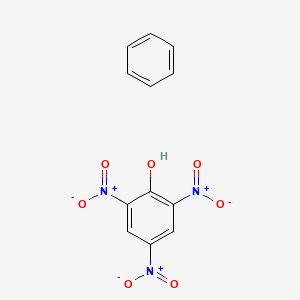
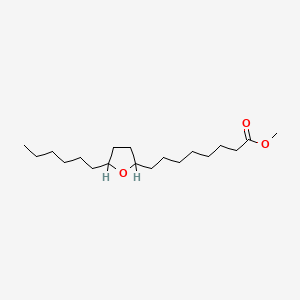
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
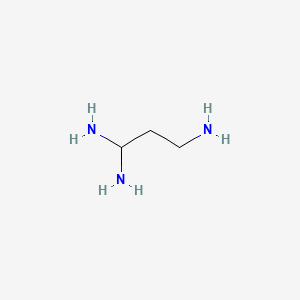

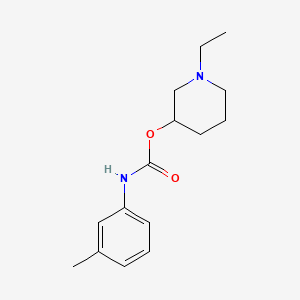
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
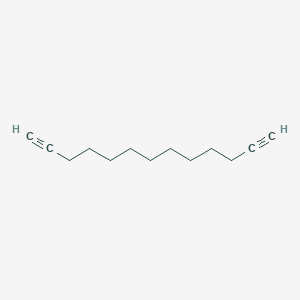
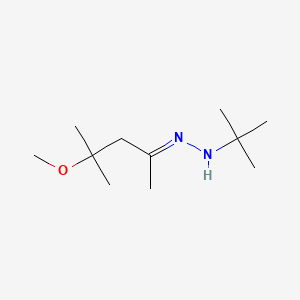

![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
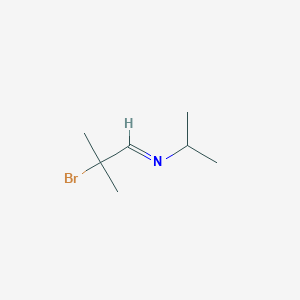
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
